Lisinopril R,S,S-diketopiperazine
Overview
Description
Lisinopril R,S,S-diketopiperazine is a pharmaceutical compound known for its role as a secondary standard in pharmaceutical quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The compound is characterized by its complex structure, which includes a diketopiperazine ring, making it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lisinopril R,S,S-diketopiperazine involves multiple steps, starting from the precursor Lisinopril. The process typically includes cyclization reactions to form the diketopiperazine ring. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Lisinopril R,S,S-diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the diketopiperazine ring, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the side chains of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
Scientific Research Applications
Lisinopril R,S,S-diketopiperazine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules, particularly enzymes involved in blood pressure regulation.
Medicine: Investigated for its potential therapeutic effects beyond hypertension, including its role in cardiovascular diseases.
Industry: Utilized in the quality control of pharmaceutical products to ensure consistency and efficacy
Mechanism of Action
Lisinopril R,S,S-diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound’s molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .
Comparison with Similar Compounds
Lisinopril S,S,S-diketopiperazine: Another stereoisomer with similar pharmacological properties but different stereochemistry.
Captopril: An earlier angiotensin-converting enzyme inhibitor with a simpler structure.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body
Uniqueness: Lisinopril R,S,S-diketopiperazine is unique due to its specific stereochemistry, which influences its binding affinity and efficacy as an angiotensin-converting enzyme inhibitor. Its complex structure also allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHWCBWYXAOU-SQNIBIBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176376 | |
Record name | Lisinopril R,S,S-diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219677-82-4 | |
Record name | Lisinopril R,S,S-diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril R,S,S-diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LISINOPRIL R,S,S-DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.